molecular formula C11H8O2 B1296455 4-Hydroxy-1-naphthaldehyde CAS No. 7770-45-8

4-Hydroxy-1-naphthaldehyde

Cat. No. B1296455
CAS RN: 7770-45-8
M. Wt: 172.18 g/mol
InChI Key: LORPDGZOLAPNHP-UHFFFAOYSA-N
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Description

4-Hydroxy-1-naphthaldehyde (4-HNA) is an aldehyde compound characterized by its yellowish solid form . It exhibits solubility in water, ethanol, and various organic solvents . The scientific community has employed 4-HNA in diverse research areas, including polymer synthesis, organic synthesis, and as a fluorescent probe .


Synthesis Analysis

This compound (4H1NA) is a crucial precursor of many coordinating agents . It can be used to make a number of different sensors . In the development of many chemosensors, they operate effectively as a functionalized fluorescent backbone .


Molecular Structure Analysis

The molecular formula of this compound is C11H8O2 . Its molecular weight is 172.1800 . The IUPAC Standard InChI is InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H .


Chemical Reactions Analysis

In the case of this compound, concentration-dependent deprotonation has been detected in methanol and acetonitrile .


Physical And Chemical Properties Analysis

This compound is a yellowish solid . It is soluble in water, ethanol, and various organic solvents .

Scientific Research Applications

Tautomerism and Deprotonation Studies

4-Hydroxy-1-naphthaldehyde has been studied for its potential tautomerism. Research by Manolova et al. (2015) found concentration-dependent deprotonation in solvents like methanol and acetonitrile, highlighting its chemical versatility. Further, the Mannich base form of this compound was shown to undergo intramolecular proton transfer, influenced by solvent types, which impacts the equilibrium between different molecular forms (Manolova et al., 2015).

Fluorescent Chemosensor for Metal Ions

This compound has been utilized in the design of fluorescent chemosensors. Sun et al. (2018) synthesized a chemosensor that could detect aluminum ions in various solvents, demonstrating the molecule's sensitivity and potential for environmental monitoring (Sun et al., 2018). Liu et al. (2012) also developed a chemosensor using this compound for aluminum ion detection, emphasizing its specificity and efficiency (Liu et al., 2012).

Schiff Base Synthesis and Applications

The compound is a key precursor in the synthesis of Schiff base molecules. Research has shown its effectiveness in forming complexes with metal ions, useful in catalysis and materials synthesis. Xaba et al. (2016) explored its use in generating zinc oxide and cadmium oxide nanoparticles, underlining its significance in nanotechnology and industrial applications (Xaba et al., 2016).

Antimicrobial Activity

This compound derivatives have been investigated for their antimicrobial properties. A study by Yadav et al. (2017) on synthesized naphthaldehyde analogues demonstrated significant activity against various bacterial strains, indicating its potential in developing new antimicrobial agents (Yadav et al., 2017).

Excited-State Intramolecular Proton Transfer (ESIPT) Studies

The ESIPT phenomenon in this compound has been a subject of interest. Huang et al. (2022) investigated the ESIPT fluorescence mechanism in solvated systems of this compound, contributing to the development of new sensors and optical materials (Huang et al., 2022).

Safety and Hazards

4-Hydroxy-1-naphthaldehyde should be handled with care. Avoid contact with strong oxidizing agents . Use with local exhaust ventilation . Do not rough handle containers, such as upsetting, falling, giving a shock, and dragging . Prevent leakage, overflow, and scattering . Not to generate steam and dust in vain . Seal the container after use .

Future Directions

4-Hydroxy-1-naphthaldehyde has potential applications in the development of sensors . It has good structural and optical properties . They can be employed for a variety of optical limiting applications because of their unusual optical characteristic, which exhibits third-order non-linear behavior .

properties

IUPAC Name

4-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORPDGZOLAPNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322380
Record name 4-Hydroxy-1-naphthaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7770-45-8
Record name 7770-45-8
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Record name 4-Hydroxy-1-naphthaldehyde
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Record name 4-Hydroxy-1-naphthaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 4-hydroxy-1-naphthaldehyde and how are they confirmed?

A1: this compound (4H1NA) is an organic compound with the molecular formula C11H8O2. Its structure consists of a naphthalene ring system with an aldehyde group (-CHO) at the 1st position and a hydroxyl group (-OH) at the 4th position. This structure has been confirmed through various spectroscopic analyses, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy. [] Researchers have successfully synthesized and characterized cyclotriphosphazenes containing the 4-oxy-1-naphthaldehyde group, further demonstrating the reactivity of the hydroxyl group in 4H1NA. []

Q2: Can this compound exist in different forms in solution?

A2: Yes, this compound exhibits tautomerism and can exist in different forms depending on the solvent and concentration. Studies have shown that in solvents like methanol and acetonitrile, 4H1NA undergoes concentration-dependent deprotonation. [] This indicates that the hydroxyl group can lose a proton, leading to the formation of a deprotonated form. Furthermore, computational studies using time-dependent density functional theory (TD-DFT) have corroborated experimental findings, revealing that the absorption spectra of 4H1NA are influenced by the presence of deprotonated species, dimers, and monomers in different solvent environments. []

Q3: How does the structure of this compound relate to its potential applications?

A3: The presence of both the aldehyde and hydroxyl groups makes 4H1NA a versatile building block in organic synthesis. It acts as a crucial precursor for various coordinating agents and fluorescent probes. [, ] For example, it serves as a functionalized fluorescent backbone in the development of chemosensors. [] The hydroxyl group also allows for further modifications, as demonstrated by the synthesis of naphthol analogs of tyrosine. [] These analogs have potential applications as fluorescent probes for studying peptide structure and dynamics in complex environments. []

Q4: What computational chemistry methods have been used to study this compound?

A4: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP/6-311++G (d, p) basis set to investigate various properties of 4H1NA. [] This method has been used to analyze its FTIR, NMR, and UV-Visible spectra, providing insights into its electronic structure and spectroscopic behavior. [] Additionally, DFT calculations have been utilized to investigate HOMO-LUMO interactions, donor-acceptor interactions, and non-linear optical properties of 4H1NA. [] This computational approach offers valuable information about the compound's reactivity, electronic transitions, and potential for applications in areas like nonlinear optics.

Q5: Has this compound shown potential in the development of new materials?

A5: Yes, research suggests that this compound holds promise for developing new materials, particularly in the field of nonlinear optics (NLO). DFT calculations have revealed that 4H1NA exhibits NLO properties superior to urea, a common NLO material. [] The compound's first-order hyperpolarizability, a key parameter for NLO applications, was found to be significant, indicating its potential as a component in NLO devices. [] These findings suggest that 4H1NA could be a valuable building block for developing new materials with enhanced NLO properties.

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